REACTION_SMILES
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[CH3:7][c:8]1[c:9]([OH:16])[c:10]([CH3:15])[cH:11][c:12]([Br:14])[cH:13]1.[Cl:17][CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[K+:1].[K+:2].[O-:3][C:4]([O-:5])=[O:6].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH2:25]>>[CH3:7][c:8]1[c:9]([O:16][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[c:10]([CH3:15])[cH:11][c:12]([Br:14])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)cc(C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(Br)cc(C)c1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |